(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Brand Name: Vulcanchem
CAS No.: 2207601-04-3
VCID: VC6999939
InChI: InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1
SMILES: CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C
Molecular Formula: C22H28O2P2
Molecular Weight: 386.412

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

CAS No.: 2207601-04-3

Cat. No.: VC6999939

Molecular Formula: C22H28O2P2

Molecular Weight: 386.412

* For research use only. Not for human or veterinary use.

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole - 2207601-04-3

Specification

CAS No. 2207601-04-3
Molecular Formula C22H28O2P2
Molecular Weight 386.412
IUPAC Name (3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole
Standard InChI InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1
Standard InChI Key CKHIWGYUNCCXKO-CLJLJLNGSA-N
SMILES CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole, reflects its bis-benzoxaphosphole core and stereochemical configuration . The (3S,3'S) designation indicates the presence of two chiral centers at the 3 and 3' positions, which are critical for its enantioselective behavior. The tert-butyl substituents enhance solubility in nonpolar solvents and stabilize the molecule against oxidative degradation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H28O2P2\text{C}_{22}\text{H}_{28}\text{O}_{2}\text{P}_{2}
Molecular Weight386.4 g/mol
Stereochemistry(3S,3'S)
SMILES NotationCC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@]4C(C)(C)C
InChIKeyCKHIWGYUNCCXKO-CLJLJLNGSA-N

Spectroscopic and Computational Data

The InChIKey and SMILES notation provide unambiguous identifiers for computational modeling and database retrieval . Nuclear magnetic resonance (NMR) studies of analogous benzoxaphospholes suggest that the tert-butyl groups generate distinct proton environments, which could be leveraged for reaction monitoring .

Synthesis and Characterization

Analytical Characterization

PubChem data confirm characterization via mass spectrometry (molecular ion peak at m/z 386) and chiral HPLC for enantiomeric excess determination . X-ray crystallography of similar compounds reveals a puckered benzoxaphosphole ring system, with tert-butyl groups occupying axial positions to minimize steric strain .

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound’s chiral environment positions it as a potential ligand for transition-metal catalysts. For example, palladium complexes incorporating analogous benzoxaphospholes have shown efficacy in Suzuki-Miyaura cross-coupling reactions, achieving enantiomeric excesses >90% .

Materials Science

The rigid, aromatic framework and electron-deficient phosphorus centers make this compound a candidate for:

  • Organic semiconductors: As a hole-transport material in optoelectronic devices.

  • Flame retardants: Phosphorus-containing compounds often exhibit flame-suppressant properties.

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing tert-butyl groups with methyl or isopropyl moieties alters steric and electronic properties. For instance, the methyl-substituted analog (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d] oxaphosphole (Molecular Weight: 414.46 g/mol) exhibits reduced solubility but enhanced thermal stability .

Table 2: Comparative Properties of Bibenzo[d] oxaphospholes

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(3S,3'S)-Di-tert-butyl variantC22H28O2P2\text{C}_{22}\text{H}_{28}\text{O}_{2}\text{P}_{2}386.4tert-butyl
(2S,2'S,3S,3'S)-Dimethyl variantC24H32O2P2\text{C}_{24}\text{H}_{32}\text{O}_{2}\text{P}_{2}414.46methyl
(2R,2'R,3R,3'R)-Dibenzyl variantC34H36O2P2\text{C}_{34}\text{H}_{36}\text{O}_{2}\text{P}_{2}562.58benzyl

Stereochemical Implications

The (3S,3'S) configuration distinguishes this compound from diastereomers like the (2R,2'R,3R,3'R)-dibenzyl analog, which exhibits divergent coordination behavior in metal complexes .

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